2-(1-Phenylcyclopropyl)-1,3-oxazole
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Overview
Description
2-(1-Phenylcyclopropyl)-1,3-oxazole is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylcyclopropyl)-1,3-oxazole can be achieved through several methods. One common approach involves the cyclopropanation of a phenyl-substituted alkene followed by the formation of the oxazole ring. For instance, the reaction of 2-phenyl-gemdichlorocyclopropane with ethyl alcohol in the presence of solid alkali can yield phenylacrolein diethyl acetal, which upon subsequent dichlorocarbenation and transacetalization with ethylene glycol, forms the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclopropanation and oxazole formation steps efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylcyclopropyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or cyclopropyl rings.
Scientific Research Applications
2-(1-Phenylcyclopropyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Phenylcyclopropyl)-1,3-oxazole include other cyclopropyl-substituted oxazoles and phenyl-substituted oxazoles. Examples include:
- 2-(1-Phenylcyclopropyl)-1,3-dioxolane
- 2-(1-Phenylcyclopropyl)-1,3-imidazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the cyclopropyl and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(1-phenylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C12H11NO/c1-2-4-10(5-3-1)12(6-7-12)11-13-8-9-14-11/h1-5,8-9H,6-7H2 |
InChI Key |
QCPATBDEQVKIHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NC=CO3 |
Origin of Product |
United States |
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